3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Description
Properties
IUPAC Name |
3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-10-18(21-13-20-14)24-8-6-15(7-9-24)12-25-19-11-16-4-2-3-5-17(16)22-23-19/h10-11,13,15H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWFRFIYHNDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation
Biological Activity
3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic rings, which contributes to its biological activity. The structural formula can be represented as follows:
Key Structural Components
- Piperidine Ring : Known for its role in various pharmacological activities.
- Pyrimidine Ring : Often associated with nucleic acid interactions.
- Tetrahydrocinnoline Core : Imparts structural stability and may influence receptor binding.
Anticancer Properties
Preliminary studies suggest that derivatives of tetrahydrocinnoline exhibit significant anticancer activity. For example, related compounds have shown effectiveness against breast cancer cell lines (MCF-7) with IC50 values as low as .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as:
- Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.
- Receptors : Binding affinity to various receptors may result in therapeutic effects or side effects depending on the target.
Case Studies
- Antiproliferative Activity : A study demonstrated that the compound inhibited cell proliferation in cancer cell lines through apoptosis induction mechanisms .
- Receptor Interaction Studies : Research indicated that the compound may act as a modulator for serotonin receptors (5-HT), which are implicated in various neurological disorders .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural and functional features of 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline with analogous compounds identified in the literature.
Table 1: Structural and Functional Comparison
Key Findings
Structural Modifications and Bioactivity: The ethoxy-pyrimidine analog (Similarity: 0.86) shows higher solubility compared to the methyl-substituted compound due to the ethoxy group’s larger size and lipophilicity .
Piperidine Substitution Effects: Bis-piperidinylmethoxy pyrimidine (Similarity: 0.60) lacks the cinnoline core, reducing aromatic stacking interactions but enabling multi-target engagement . DMPI demonstrates that bulky aromatic substitutions on piperidine (e.g., 2,3-dimethylbenzyl) can confer synergism with antibiotics against resistant pathogens .
Functional Group Trade-offs: The tert-butyl carbamate analog sacrifices immediate activity for metabolic stability, suggesting prodrug utility . Cinnoline vs. Indole Cores: Cinnoline’s nitrogen-rich structure may favor interactions with nucleic acids or metal ions, whereas indole derivatives like DMPI excel in membrane permeability .
Similarity Scoring Limitations :
- Compounds with lower similarity scores (e.g., 0.60) still share critical pharmacophores (e.g., piperidine-pyrimidine), highlighting the need for multi-parameter analysis beyond structural alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
